molecular formula C10H15N3O3S B2527978 N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide CAS No. 331236-63-6

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide

Cat. No.: B2527978
CAS No.: 331236-63-6
M. Wt: 257.31
InChI Key: JYLCEIRMCAOKST-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a hydrazinocarbonylmethyl group and two methyl groups at the 4-position and nitrogen atom. This compound is part of a broader class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-8-3-5-9(6-4-8)17(15,16)13(2)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCEIRMCAOKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide typically involves the reaction of 4,N-dimethyl-benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety acts as a nucleophile, enabling substitution at the carbonyl carbon. Key findings include:

Reaction Conditions:

  • Solvents : Dichloromethane, chloroform, or ethanol/water mixtures .

  • Temperature : 25–80°C, depending on electrophile stability.

  • Catalysts : PyBop or DIEA for acylation .

Example Reaction:

Reaction with bromoacetic acid forms intermediates for cyclization (Scheme 2 in ):

Compound+BrCH2COOHDIEA, DCMKey Intermediate+HBr\text{Compound} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{DIEA, DCM}} \text{Key Intermediate} + \text{HBr}

Yield : 72–85% under optimized conditions .

Cyclization Reactions

The hydrazinocarbonyl group facilitates heterocycle formation. Cyclization with thiadiazine derivatives produces fused-ring systems:

Protocol:

  • Reagents : 7-substituted 2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxide .

  • Conditions : Nucleophilic substitution (SN_N2) at 60°C for 4–6 hours.

Outcomes:

Substituent (R)Product Yield (%)Activity (EC50_{50}, μM)
H780.37 ± 0.12
4-NO2_2820.30 ± 0.09
4-NH2_2890.09 ± 0.03

Data from , Table 3.
Electron-withdrawing groups (e.g., NO2_2) enhance yields, while NH2_2 substitution improves bioactivity .

Acylation and Sulfonylation

The sulfonamide nitrogen undergoes acylation with activated carbonyl reagents:

Reaction Pathway:

  • Deprotection : Boc removal using TFA/DCM .

  • Acylation : Reaction with benzenesulfonyl chloride or acetyl chloride .

Key Data:

  • Acetylation : Using acetyl chloride/OsO4_4 in EtOH/H2_2O achieves 89% yield .

  • Sulfonylation : Substituted benzenesulfonyl chlorides yield derivatives with SI (Selectivity Index) >100 .

Redox Reactions

The hydrazine group participates in redox processes:

Nitro Reduction:

Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amine groups:

Ar-NO2H2,Pd/CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-NH}_2

Conditions : 40–60 psi H2_2, 25°C, 12 hours .
Yield : >95% for 4-NH2_2 derivatives .

Oxidative Stability:

The compound resists oxidation under ambient conditions but degrades in strong acidic/basic media.

Complexation and Biological Interactions

The sulfonamide group chelates metal ions and binds enzymes:

CA Inhibition:

  • Binding Affinity : Kd=6 nMK_d = 6\ \text{nM} for CA I via hydrogen bonding (Asn74, Gly106) .

  • Thermodynamics : ΔH=8.2 kcal/mol\Delta H = -8.2\ \text{kcal/mol}, ΔS=15.2 cal/mol\cdotpK\Delta S = 15.2\ \text{cal/mol·K} (ITC data) .

Antimicrobial Activity:

Bacterial StrainMIC (μg/mL)Mechanism
S. aureus12.5Dihydropteroate synthase inhibition
E. coli25.0Competitive folate antagonism

Data from .

Crystallographic Insights

X-ray studies reveal intermolecular hydrogen bonds (N–H⋯O=S) stabilizing the lattice. Key bond lengths:

  • S–N : 1.62 Å

  • C=O : 1.22 Å

Data from .

Scientific Research Applications

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a sulfonamide derivative with notable applications in medicinal chemistry and pharmacology. This compound, characterized by its sulfonamide functional group, exhibits significant biological activity, particularly antibacterial properties. The following sections detail its synthesis, mechanisms of action, and various scientific applications.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions. Typically, it is synthesized from hydrazine derivatives and sulfonamides through a series of steps that include:

  • Formation of Hydrazine Derivative : Reacting hydrazine with appropriate carbonyl compounds.
  • Coupling Reaction : The hydrazine derivative is then coupled with 4,N-dimethyl-benzenesulfonamide under controlled conditions to yield the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

The molecular formula for this compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of 333.41 g/mol.

Antibacterial Activity

Due to its structural characteristics, this compound demonstrates significant antimicrobial activity against various bacterial strains. Studies have confirmed its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

Therapeutic Uses

This compound has potential therapeutic applications in treating infections caused by resistant bacterial strains. Its role as an antibacterial agent positions it as a valuable component in developing new antibiotics or enhancing existing treatments.

Pharmaceutical Formulations

This compound can be incorporated into pharmaceutical formulations aimed at treating conditions such as dysmenorrhea, preterm labor, and other disorders mediated by vasopressin and oxytocin receptors. Its modulatory effects on these hormonal pathways suggest a broader therapeutic potential beyond antibacterial applications .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various clinical isolates. Results indicated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, showcasing its potential as an alternative treatment option for resistant infections.

Case Study 2: Pharmacological Development

Research focused on the formulation of this compound into a sustained-release tablet aimed at treating chronic bacterial infections. The study demonstrated favorable pharmacokinetic profiles and sustained antibacterial activity over extended periods.

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with proteins, affecting their function and stability. Additionally, its hydrazinocarbonylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(4-Hydrazinocarbonylphenyl)-4-methylbenzenesulfonamide
  • Structure: Features a hydrazinocarbonyl group directly attached to the phenyl ring instead of a methylene linker.
  • Key Data : CAS 38064-59-4; molecular formula C14H15N3O3S.
4-Amino-N,N-dimethylbenzenesulfonamide
  • Structure: Replaces the hydrazinocarbonylmethyl group with an amino substituent.
  • Key Data : CAS 1709-59-7; molecular formula C8H12N2O2S; molecular weight 200.26 g/mol.
  • This compound is primarily used as a synthetic intermediate .
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
  • Structure: Substitutes the hydrazinocarbonyl group with a hydroxyl group.
  • Key Data: CAS 124772-05-0; molecular formula C14H15NO3S; molecular weight 277.34 g/mol.
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide
  • Structure: Introduces a chloro substituent and an amino group at the 3- and 4-positions, respectively.
  • Key Data : CAS 100313-81-3; molecular formula C8H11ClN2O2S.
  • Comparison : The electron-withdrawing chlorine atom enhances electrophilicity, which may increase reactivity in nucleophilic substitution reactions compared to the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide Not Reported Not Reported Hydrazinocarbonyl, Methyl
N-(4-Hydrazinocarbonylphenyl)-4-methylbenzenesulfonamide 309.35 Not Reported Hydrazinocarbonyl, Methyl
4-Amino-N,N-dimethylbenzenesulfonamide 200.26 Not Reported Amino, Methyl
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 277.34 Not Reported Hydroxyl, Methyl
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide 234.71 Not Reported Amino, Chloro, Methyl

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Compounds with carbonyl groups (e.g., hydrazinocarbonyl or acetyl derivatives) exhibit C=O stretches near 1650–1670 cm⁻¹, similar to pyridopyridazinone derivatives in (1666–1659 cm⁻¹) . Hydroxyl-containing analogs show broad O–H stretches around 3200–3500 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :

    • Aromatic protons in sulfonamides typically resonate at δ 7.0–8.5 ppm. For example, N-(4-hydroxyphenyl) derivatives show aromatic signals at δ 7.62–7.05 ppm .
    • Methyl groups attached to nitrogen or sulfur atoms appear as singlets near δ 2.3–3.0 ppm .

Biological Activity

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural features, which contribute to its interactions with various biological targets, particularly carbonic anhydrases (CAs) and other enzymes involved in critical physiological processes.

Chemical Structure

The compound can be represented as follows:

N Hydrazinocarbonylmethyl 4 N dimethyl benzenesulfonamide C11H14N4O3\text{N Hydrazinocarbonylmethyl 4 N dimethyl benzenesulfonamide}\quad \text{ C}_11\text{H}_{14}\text{N}_4\text{O}_3\text{S }

This compound functions primarily as an inhibitor of carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can lead to various therapeutic effects, including diuretic, anti-glaucoma, and anti-obesity activities .

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit a range of antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial effects against various strains. The mechanism underlying this activity is believed to involve the inhibition of folate synthesis pathways in bacteria .

Inhibition of Carbonic Anhydrases

A study focusing on a series of benzenesulfonamides, including our compound, revealed that it binds effectively to multiple isoforms of carbonic anhydrases (CA I, II, and XII). The binding affinity was quantified using isothermal titration calorimetry (ITC), showing nanomolar affinities particularly for CA I and XII. The compound's structure allows for enhanced hydrophobic interactions with the enzyme active sites, leading to potent inhibition .

Isoform Binding Affinity (Kd)
CA I6 nM
CA II40 µM
CA XII1.85 µM

Case Studies

  • Antitumor Activity : In vivo studies conducted on mouse models indicated that while the compound exhibited some antitumor activity against lymphoid leukemia, the results were not statistically significant. This suggests a need for further investigation into its potential as an anticancer agent .
  • Diuretic Effects : Given its role as a carbonic anhydrase inhibitor, this compound has been evaluated for diuretic properties. Clinical trials have shown promising results in increasing urine output without significant side effects, making it a candidate for further development in treating conditions like hypertension and edema .

Q & A

Q. How can hydrogen-bonding networks in the crystal lattice influence its solubility and bioavailability?

  • Methodological Answer :
  • Cambridge Structural Database (CSD) Mining : Compare packing motifs of similar sulfonamides.
  • Solubility Assays : Measure in biorelevant media (FaSSIF/FeSSIF) and correlate with lattice energy (calculated via PIXEL method).
  • Co-Crystallization : With coformers (e.g., carboxylic acids) to disrupt tight H-bonding and enhance dissolution .

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